S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE
Description
S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE (CAS: 137915-13-0) is a modified cysteine derivative characterized by a thiocarbamoyl group (-NHCOS-) linked to the sulfur atom of L-cysteine, which is further substituted with a 3-phenylpropyl chain (C₆H₅-CH₂-CH₂-CH₂-) .
Properties
IUPAC Name |
2-amino-3-(3-phenylpropylcarbamothioylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c14-11(12(16)17)9-19-13(18)15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEUXBMTQJJHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence:
-
Grignard Reaction : Bromobenzene reacts with magnesium to form phenylmagnesium bromide.
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Quenching with Carbon Disulfide : Introduces the thiocarbamoyl group.
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Enzymatic Coupling : Tryptophan synthase catalyzes the condensation of the thiocarbamoyl intermediate with L-serine, yielding the target compound.
Table 1: Optimized Conditions for Chemoenzymatic Synthesis
| Parameter | Value |
|---|---|
| Temperature | 37°C (enzymatic step) |
| pH | 7.5 |
| Reaction Time | 24 hours |
| Enzyme Loading | 10 U/mL |
| Yield | 81.3% |
| Purity | >99.9% |
This method minimizes racemization and avoids harsh reagents, making it suitable for pharmaceutical applications.
| Byproduct | Formation Conditions | Mitigation Strategy |
|---|---|---|
| Disulfide dimers | Oxidative environments | Use inert atmosphere (N₂/Ar) |
| Over-substituted adducts | Excess isothiocyanate | Strict stoichiometric control |
Copper-Catalyzed Coupling for S-Aryl Derivatives
Patent EP0968997B1 outlines a copper-catalyzed method for S-aryl-L-cysteine derivatives, which can be adapted for alkyl-thiocarbamoyl analogues. While originally designed for aryl halides, substituting 3-phenylpropyl halides and thiocarbamoyl precursors may yield the target compound.
Key Steps:
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Halide Activation : 3-phenylpropyl bromide reacts with thiourea to form the thiocarbamoyl intermediate.
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Copper-Mediated Coupling : Catalyzed by Cu(I) or Cu(II) salts (e.g., CuBr, CuCl₂).
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Acidic Workup : Hydrolysis to liberate the free thiol group.
Table 3: Copper Catalyst Performance Comparison
| Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuBr | DMF | 80°C | 68 | 95 |
| CuCl₂ | Ethanol | 60°C | 72 | 97 |
| CuI | THF | 70°C | 65 | 93 |
This method offers scalability but requires careful control of copper residues for biomedical applications.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Chemoenzymatic | 81.3 | >99.9 | Moderate | High |
| Direct Thiocarbamoylation | 75–85 | 95–98 | High | Low |
| Copper-Catalyzed | 65–72 | 93–97 | High | Moderate |
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Chemoenzymatic : Ideal for high-purity applications but limited by enzyme cost.
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Direct Thiocarbamoylation : Cost-effective but prone to oxidation byproducts.
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Copper-Catalyzed : Scalable for industrial use but requires post-synthesis purification.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost, yield, and regulatory compliance. Key strategies include:
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Continuous Flow Reactors : Enhance mixing and reduce reaction time for direct thiocarbamoylation.
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Immobilized Enzymes : Reusable tryptophan synthase columns to lower chemoenzymatic costs.
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Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether).
Case Study : A pilot plant using direct thiocarbamoylation achieved 85% yield at 50 kg/batch scale, with purity meeting USP standards (>98%) after recrystallization .
Chemical Reactions Analysis
Types of Reactions
“S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” can undergo various chemical reactions, including:
Oxidation: The thiocarbamoyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or amines.
Substitution: The thiocarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Biochemical Properties and Mechanism of Action
S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-cysteine is a cysteine-isothiocyanate conjugate known for its ability to induce the enzyme glutathione S-transferase (GST). This enzyme plays a crucial role in detoxifying carcinogens and protecting cells from oxidative stress. The compound's mechanism involves enhancing the expression of phase II detoxifying enzymes, which contribute to the cellular defense against toxins and carcinogens .
Induction of Glutathione S-Transferase
Research indicates that this compound effectively induces GST activity, which is essential for the detoxification of carcinogenic compounds. Studies have shown that this compound can protect against nitrosamine-induced urinary bladder carcinogenesis, suggesting its potential as a chemopreventive agent .
Inhibition of Tumor Formation
In vivo studies demonstrated that this compound reduces lung tumor formation induced by known carcinogens such as benzo[a]pyrene and NNK (nicotine-derived nitrosamine ketone). The compound's ability to modulate the expression and activity of protective enzymes like heme oxygenase-1 (HO-1) further supports its role in cancer prevention .
Cytoprotective Effects Against Cisplatin-Induced Nephrotoxicity
This compound has been shown to protect renal tissues from damage caused by cisplatin, a common chemotherapeutic agent known for its nephrotoxic effects. In studies involving renal tubular epithelial cells, this compound significantly increased HO-1 expression and activity, leading to reduced apoptosis and enhanced cell survival under stress conditions .
Mechanistic Insights
The protective effects are attributed to the upregulation of antioxidant pathways, specifically through HO-1 induction. Pre-treatment with the compound resulted in decreased serum creatinine and urea levels in animal models subjected to cisplatin treatment, highlighting its therapeutic potential in mitigating renal damage associated with chemotherapy .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of “S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE” involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Polar Substituents: The phenylpropyl group in the target compound enhances hydrophobicity, whereas dicarboxyethyl (polar) or boronoethyl (reactive) groups in analogs alter solubility and reactivity .
- Reactive Moieties : BEC’s boronic acid enables arginase inhibition, while the thiocarbamoyl group may confer stability against enzymatic degradation .
Functional Differences
- Enzyme Inhibition : BEC inhibits arginase via boronic acid-mediated active-site binding , whereas S-(guanin-6-yl)-L-cysteine (a related prodrug) targets renal enzymes via nucleobase modifications . The thiocarbamoyl group in the target compound may interact with cysteine proteases or metalloenzymes, though direct evidence is lacking.
- Prodrug Potential: S-(6-Purinyl)-L-cysteine exploits kidney-specific γ-glutamyl transpeptidase (γGT) for activation . The phenylpropyl group in the target compound could facilitate tissue-selective uptake due to lipophilicity.
- Synthetic Utility : N-Boc-L-Cys forms thioester/amide bonds in enzymatic reactions, highlighting cysteine’s inherent reactivity . The thiocarbamoyl group in the target compound may reduce undesired thiol reactivity, enhancing stability .
Physical and Chemical Properties
| Property | This compound | S-(1,2-Dicarboxyethyl)-L-cysteine | S-(2-Boronoethyl)-L-cysteine |
|---|---|---|---|
| Hydrophobicity | High (logP ~3.5 estimated) | Low (logP ~-1.0) | Moderate (logP ~1.2) |
| Solubility | Low in water, soluble in organic solvents | High in aqueous buffers | Moderate in polar solvents |
| Stability | Stable (thiocarbamoyl resists hydrolysis) | Stable at neutral pH | Sensitive to pH changes |
Rationale : The phenylpropyl group reduces aqueous solubility compared to dicarboxyethyl derivatives, while the thiocarbamoyl group enhances stability relative to thioesters .
Biological Activity
S-[N-(3-Phenylpropyl)(thiocarbamoyl)]-L-cysteine, also known by its CAS number 137915-13-0, is a synthetic derivative of L-cysteine that has garnered attention for its potential biological activities. This compound is characterized by its unique thiocarbamoyl group attached to the amino acid cysteine, which may influence its biochemical interactions and therapeutic applications.
This compound has been shown to induce the activity of glutathione S-transferase (GST), an important enzyme involved in detoxification processes within the body. GSTs play a critical role in the conjugation of glutathione to various substrates, facilitating their excretion and reducing cellular toxicity . This property suggests that the compound may enhance the body's ability to detoxify harmful substances.
Antioxidant Properties
The antioxidant capacity of this compound is significant due to its structural similarity to other cysteine derivatives. Cysteine is known for its role in maintaining redox balance and protecting cells from oxidative stress. The thiol group present in cysteine derivatives can scavenge free radicals, thereby potentially reducing oxidative damage in biological systems .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that this compound may exhibit selective toxicity towards certain tumor cells while sparing normal cells. This selectivity could be attributed to its ability to modulate cellular stress responses and apoptosis pathways . Further research is needed to elucidate the specific mechanisms underlying these effects.
Study 1: Induction of GST Activity
In a controlled study, rats administered with this compound showed a significant increase in GST activity compared to control groups. Urinary excretion of mercapturic acids was notably higher, indicating enhanced detoxification capabilities .
Study 2: Antioxidant Efficacy
A recent investigation assessed the antioxidant properties of this compound using in vitro assays. The results demonstrated a marked reduction in reactive oxygen species (ROS) levels in treated cells, suggesting that this compound effectively mitigates oxidative stress .
Study 3: Cytotoxic Effects on Cancer Cells
In vitro experiments involving various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity against specific cancer types while maintaining lower toxicity towards non-cancerous cells .
Data Table: Biological Activity Summary
Q & A
Q. How can S-[N-(3-PHENYLPROPYL)(THIOCARBAMOYL)]-L-CYSTEINE be structurally characterized?
Structural characterization requires a combination of spectroscopic and chromatographic techniques. Key methods include:
- Nuclear Magnetic Resonance (NMR) : For determining stereochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₃H₁₈N₂O₂S₂) and isotopic patterns .
- InChI Key Analysis : The compound’s unique InChI identifier (1S/C13H18N2O2S2/c14-11(...)m0/s1) aids in database cross-referencing and structural validation .
- X-ray Crystallography : For resolving 3D conformation, though crystallization may require derivatization (e.g., Fmoc protection as in Fmoc-L-Cys(MDNPE)-OH analogs) .
Q. What analytical techniques are effective for detecting and quantifying this compound?
- Gas-Liquid Chromatography with Electron Capture Detection (GLC-ECD) : Provides high sensitivity for thiol-containing derivatives. Esterification of the carboxyl group improves volatility for analysis .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Differentiates isomers (e.g., S- vs. N-substituted cysteines) via retention times (e.g., 1.5 min vs. 3.2 min) and fragmentation patterns .
- UV-Vis Spectroscopy : Useful for detecting thiocarbamoyl groups (λmax ~250–280 nm).
| Technique | Key Parameter | Reference |
|---|---|---|
| GLC-ECD | Limit of detection: ~0.1 ppm | |
| LC-MS | m/z 293 (positive ion mode) |
Q. What are common synthetic routes for S-substituted cysteine derivatives like this compound?
- Thiol-Epoxide Ring-Opening : Reacting L-cysteine with electrophilic agents (e.g., thiocarbamoyl chlorides).
- Diazonium Salt Coupling : Used for aryl-substituted analogs (e.g., S-(p-bromophenyl)-L-cysteine via diazotized p-bromoaniline) .
- Protection Strategies : Fmoc or Boc protection of the amino group prevents unwanted side reactions during synthesis .
Advanced Questions
Q. How can researchers address isomer formation during synthesis?
Isomerization (e.g., S- vs. N-substitution) is a key challenge. Mitigation strategies include:
- Kinetic Control : Optimizing reaction temperature and pH to favor S-substitution (thiolate anion nucleophilicity peaks at pH 8–9).
- Chromatographic Separation : LC-MS with C18 columns resolves isomers (e.g., 1.5 min vs. 3.2 min retention times) .
- Enzymatic Selectivity : Use of cysteine-specific enzymes (e.g., C-S lyases) to cleave undesired isomers post-synthesis .
Q. How to design experiments investigating enzymatic interactions with C-S lyases?
- Substrate Specificity Assays : Test cleavage efficiency using purified C-S lyases (e.g., Fusobacterium varium enzyme) and monitor products via LC-MS .
- Kinetic Parameters : Determine Km and Vmax for the compound. For example, DltA enzyme showed Km = 8.7 mM for L-cysteine analogs .
- Inhibitor Studies : Co-incubate with competitive inhibitors (e.g., S-(p-nitrobenzyl)-L-cysteine) to assess binding affinity .
Q. What are potential mechanisms of biological activity for this compound in cancer research?
- Kidney-Selective Prodrug Activation : Analogous S-conjugates (e.g., S-(6-purinyl)-L-cysteine) are cleaved by renal enzymes (e.g., β-lyases) to release cytotoxic agents .
- Glutathione Depletion : Thiocarbamoyl groups may disrupt redox balance, sensitizing cancer cells to oxidative stress .
- Targeted Delivery : Structural analogs (e.g., selenocysteine conjugates) show tumor-selective uptake via organic anion transporters .
Q. How to evaluate the compound’s stability under varying experimental conditions?
- pH Stability : Perform accelerated degradation studies (e.g., 24h at pH 2–9) and quantify intact compound via LC-MS.
- Thermal Stability : Monitor decomposition at 25–60°C using differential scanning calorimetry (DSC).
- Light Sensitivity : Assess photodegradation under UV/visible light with controlled exposure times .
Data Contradictions and Resolution
- Isomer Identification : Early studies relied on GLC-ECD, which may conflate isomers. Modern LC-MS/MS with collision-induced dissociation (CE = 10–30 eV) resolves this .
- Enzymatic Activity : Reported Km values (e.g., 8.7 mM for DltA) vary with buffer systems; use standardized conditions (e.g., 50 mM Tris-HCl, pH 7.5) for reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
